

Comparative Risk Assessment of Fluvastatin Process-Related Impurities

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Compound of Interest

Compound Name: *Fluvastatin 3-Oxo-4,6-diene O-tert-Butyl Ester*

Cat. No.: *B13410643*

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Executive Summary

Objective: This guide provides a technical comparative assessment of process-related impurities in Fluvastatin Sodium, focusing on their formation mechanisms, genotoxic potential (ICH M7), and mitigation strategies. **Core Insight:** While the Anti-isomer (Impurity A) is the most prevalent process impurity due to stereochemical challenges, it poses a low toxicological risk (Class 5). Conversely, upstream alkylating agents (e.g., alkyl halides) used in specific synthetic routes present a higher theoretical genotoxic risk (Class 2/3) and require rigorous purge factor analysis. **Audience:** Process Chemists, Analytical Scientists, and Regulatory Affairs Professionals.

Impurity Profiling & Identification

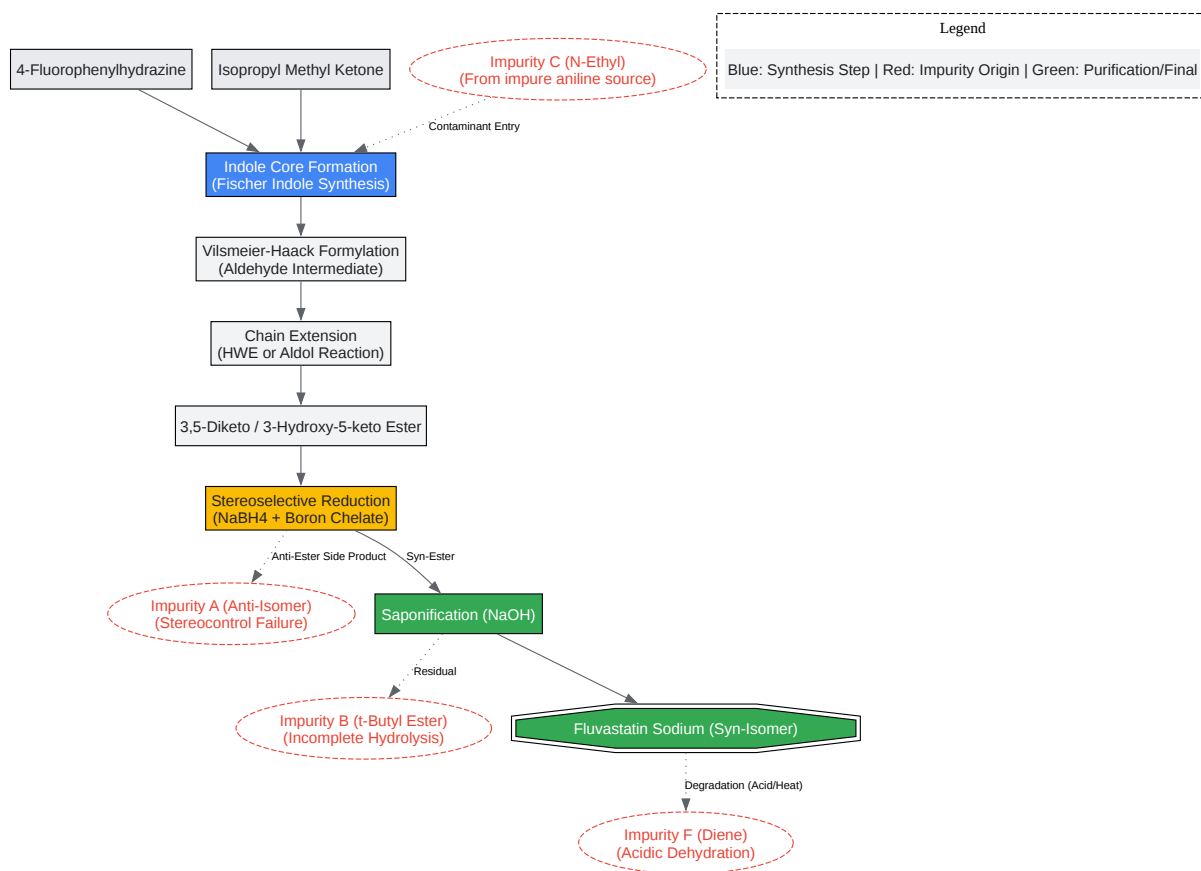
Fluvastatin Sodium is a synthetic HMG-CoA reductase inhibitor.[1][2] Its synthesis involves complex stereochemical control to establish the syn-diol configuration at the C3 and C5 positions. The impurity profile is dominated by stereoisomers, oxidation products, and unreacted intermediates.

Table 1: Comparative Profile of Major Fluvastatin Impurities

Impurity Name	Common Designation	Structure/Nature	Origin (Process Step)	ICH M7 Class
Anti-Isomer	Impurity A (EP)	(3R,5R) or (3S,5S) Diastereomer	Incomplete stereoselective reduction of the 3,5-diketo or 3-hydroxy-5-keto intermediate.	Class 5 (Non-mutagenic)
t-Butyl Ester	Impurity B (EP)	Unreacted ester intermediate	Incomplete saponification (hydrolysis) of the penultimate intermediate.	Class 5
N-Ethyl Analog	Impurity C (EP)	N-ethyl instead of N-isopropyl	Contamination of starting material (N-isopropylaniline) with N-ethylaniline.	Class 5
3-Keto-5-hydroxy	Oxidation Product	Oxidized diol side chain	Oxidative degradation during storage or workup.	Class 5
Diene	Impurity F (EP)	Dehydrated conjugated alkene	Acid-catalyzed dehydration of the 3,5-diol side chain.	Class 5
Alkyl Halides	Process Reagents	e.g., 2-Bromopropane	Alkylating agents used to synthesize the N-isopropyl indole core.[3]	Class 2 (Mutagenic)

Synthesis Pathway & Impurity Origin Map

The following diagram illustrates the standard Fischer Indole synthesis route, highlighting the specific entry points for critical impurities.



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Figure 1: Process flow diagram mapping the genesis of Fluvastatin impurities.[4][5][6][7][8] Note the critical stereoselective reduction step where the Anti-isomer is generated.

Comparative Risk Assessment (ICH M7)

This section evaluates the risks associated with these impurities, distinguishing between general toxicity and genotoxicity.[9]

Genotoxicity Assessment Strategy

Under ICH M7, impurities are classified based on mutagenic potential.

- Methodology: In silico (QSAR) analysis followed by Ames testing if alerts are found.
- Fluvastatin Specifics: The drug substance itself is non-mutagenic. The primary concern lies with reagents used early in the synthesis.

Impurity/Reagent	Structural Alert	Ames Test Result	ICH M7 Class	Control Strategy
2-Bromopropane	Alkyl Halide (Alkylating agent)	Positive	Class 2	Controlled as a starting material with high purge factor (>1000x reduction).
Anti-Isomer	None (Isomer of API)	Negative	Class 5	Controlled as a non-mutagenic impurity (NMT 0.5%).
Epoxides (Potential)	Epoxide ring	Positive (Typical)	Class 2/3	If epoxidation is used (rare in standard route), strict limits apply (TTC 1.5 μ g/day).
Oxidation Products	Conjugated enones	Negative	Class 5	Controlled by stability limits.

Toxicological Comparison: Syn- vs. Anti-Isomer

The Anti-isomer is the most significant impurity by mass.

- Mechanism: It lacks the precise 3D-conformation required to bind effectively to the HMG-CoA reductase active site.
- Toxicity: Studies indicate the anti-isomer has a significantly lower pharmacological potency (approx. 100-fold lower) and does not exhibit unique off-target toxicity compared to the syn-isomer.
- Conclusion: The risk is primarily a loss of efficacy (potency) rather than increased toxicity. Therefore, the limit is set based on quality (process capability) rather than safety thresholds.

Analytical Performance Comparison

To accurately quantify these impurities, particularly the anti-isomer which has identical mass and similar polarity to the API, specific chromatographic conditions are required.

Table 2: HPLC Method Comparison

Parameter	Standard Method (USP/EP)	Stability-Indicating Method (Advanced)
Column	C18 (e.g., Hypersil ODS), 5 μm	C18 (e.g., Zorbax Eclipse Plus), 3.5 μm
Mobile Phase	MeOH : Phosphate Buffer (pH 3.0) : ACN (Isocratic)	Gradient Elution (Buffer pH 4.5 / ACN)
Resolution (Rs)	Syn/Anti separation > 1.5	Syn/Anti separation > 2.0
Detection	UV @ 235 nm (or 305 nm)	UV @ 305 nm (Specific for Indole)
Limit of Quantitation	~0.05%	~0.01%
Suitability	Routine QC	Trace impurity profiling & Degradation studies

Key Analytical Challenge: The Anti-isomer elutes very close to the Fluvastatin peak. Isocratic methods often suffer from peak tailing overlap. Gradient methods with pH control (pH 4.5) improve the separation factor (

) between the diastereomers.

Experimental Protocols

Protocol A: Determination of Anti-Isomer by HPLC

This protocol validates the separation of the critical diastereomeric pair.

Reagents:

- Acetonitrile (HPLC Grade)

- Methanol (HPLC Grade)
- Potassium Dihydrogen Phosphate ()
- Orthophosphoric Acid (85%)

Chromatographic Conditions:

- Column: Phenomenex Luna C18(2),
mm, 5 μ m.
- Mobile Phase: Mix Methanol : Buffer (20mM Phosphate, pH 3.0) : Acetonitrile in ratio 55:30:15 v/v.
- Flow Rate: 1.0 mL/min.
- Temperature: 25°C.
- Detection: UV at 305 nm (Maximizes indole absorption, minimizes solvent cut-off noise).
- Injection Volume: 20 μ L.

Procedure:

- System Suitability: Inject a resolution mixture containing Fluvastatin and Fluvastatin Anti-isomer. The resolution () between the two peaks must be .
- Sample Prep: Dissolve 25 mg Fluvastatin Sodium in 50 mL mobile phase.
- Calculation: Use the area normalization method or external standard method if a reference standard for the anti-isomer is available.

Protocol B: Purification Strategy for Anti-Isomer Removal

If the Anti-isomer level exceeds 0.5%, the following rework procedure is recommended.

- Dissolution: Suspend crude Fluvastatin Sodium in water (10 volumes).
- Extraction: Wash the aqueous solution with t-Butyl Methyl Ether (TBME) (2 x 5 volumes).
 - Mechanism:[1][3][4][10][11] The anti-isomer (often present as the ester or lactone form in equilibrium) has slightly higher lipophilicity or different solubility profile in the biphasic system.
- Precipitation: Adjust the aqueous phase pH to 8.0-9.0 and cool to 5°C.
- Filtration: Filter the precipitated sodium salt.
- Result: This process typically reduces Anti-isomer content from ~1.0% to <0.2%. [5]

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